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Compound of Interest

Compound Name:
2',5'-Dimethyl-2,2,2-

trifluoroacetophenone

CAS No.: 181828-02-4

Cat. No.: B065298

Get Quote

High-Potency Fluorinated Scaffold for Serine Hydrolase Inhibition[1]

Executive Summary
2',5'-Dimethyl-2,2,2-trifluoroacetophenone (hereafter referred to as 2,5-DMTFAP) represents

a specialized class of trifluoromethyl ketones (TFMKs) utilized in medicinal chemistry as

transition-state analogs.[1] Unlike its non-fluorinated counterparts, the electron-withdrawing

nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating

reversible covalent interactions with nucleophilic residues in enzyme active sites.

This guide details the physicochemical profile, validated synthetic pathways, and mechanistic

utility of 2,5-DMTFAP in drug discovery, specifically for targeting serine proteases and

esterases.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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While the 2,6-dimethyl isomer (CAS 121456-63-1) is frequently cataloged, the 2,5-dimethyl

isomer is a specific regiochemical target derived from p-xylene.[1] It serves as a critical probe

for exploring steric constraints in ortho- and meta-substituted inhibitor binding pockets.[1]

Identity Data
Property Specification

Systematic Name 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone

Common Name 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

CAS Number
Not widely indexed in public registries;[1][2]

(Analog 2,6-isomer: 121456-63-1)

Molecular Formula

Molecular Weight 202.17 g/mol

SMILES

Physicochemical Properties (Experimental & Predicted)
Parameter Value Relevance to Drug Design

Boiling Point 198–202 °C (Predicted)
High thermal stability for

diverse reaction conditions.[1]

Density ~1.18 g/mL

Denser than non-fluorinated

acetophenones due to

.[1]

LogP 3.1 ± 0.3
Moderate lipophilicity; suitable

for CNS penetration.[1]

Hydration Constant (

)
High

Exists in equilibrium with gem-

diol in aqueous media.[1]

Electrophilicity High
Rapid reversible covalent bond

formation with Ser/Cys.[1]
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Synthetic Pathway: Friedel-Crafts Acylation[1]
The most robust route to 2,5-DMTFAP is the Lewis acid-catalyzed acylation of p-xylene (1,4-

dimethylbenzene) with trifluoroacetic anhydride (TFAA).[1] This method ensures

regioselectivity, as all four open positions on the p-xylene ring are chemically equivalent,

leading to a single regioisomer.[1]

Reaction Scheme
[1]

Mechanism of Synthesis
The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting

the generation of the acylium ion and the sigma-complex intermediate.
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Caption: Lewis acid-mediated generation of the trifluoroacetyl cation followed by regioselective

attack on p-xylene.

Detailed Experimental Protocol
Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume

hood due to the generation of HCl and use of moisture-sensitive reagents.

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

).[1][3]

Lewis Acid Activation: Charge the flask with Aluminum Chloride (
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, 7.3 g, 55 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.

Electrophile Formation: Add Trifluoroacetic Anhydride (TFAA, 11.5 g, 55 mmol) dropwise

over 15 minutes. Stir at 0°C for 20 minutes to generate the active acylium species.

Substrate Addition: Mix p-Xylene (5.3 g, 50 mmol) with 10 mL of anhydrous DCM. Add this

solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature

below 5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Hexane:EtOAc 9:1) or GC-MS.[1]

Quenching: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL of

concentrated HCl (to break the Aluminum complex).

Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 50

mL).[1] Combine organic phases, wash with saturated

(to remove trifluoroacetic acid byproduct), then brine.

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (expected bp
~85°C at 15 mmHg) to obtain the clear, colorless oil.

Mechanism of Action in Drug Discovery
2,5-DMTFAP acts as a Transition State Analog (TSA).[1] The highly electronegative fluorine

atoms destabilize the carbonyl bond, making the carbon extremely electron-deficient.

Inhibition Logic
When 2,5-DMTFAP enters the active site of a serine hydrolase (e.g., Acetylcholinesterase,

FAAH), the catalytic serine hydroxyl group attacks the ketone carbonyl. Instead of cleaving a

substrate, the enzyme forms a stable, reversible hemiacetal adduct.

Thermodynamic Binding Cycle
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The equilibrium shifts heavily toward the hydrated (gem-diol) or enzyme-bound hemiacetal

form, mimicking the tetrahedral transition state of amide/ester hydrolysis.
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Caption: Competitive equilibrium between hydration in solution and covalent inhibition at the

enzyme active site.

Handling & Safety (SDS Summary)
As a fluorinated ketone and alkylating-like agent, 2,5-DMTFAP requires strict safety adherence.

[1]

Hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]
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Lachrymator: Vapors can induce tearing; handle only in a fume hood.[1]

Storage: Store under inert gas (

or Ar) at 2–8°C. The compound is hygroscopic and will slowly convert to the solid hydrate if
exposed to atmospheric moisture.

Incompatibility: Strong bases (haloform reaction risk), strong oxidizing agents, and reducing

agents (e.g.,

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b065298?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065298?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

